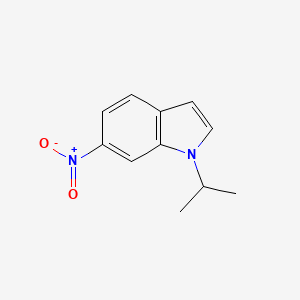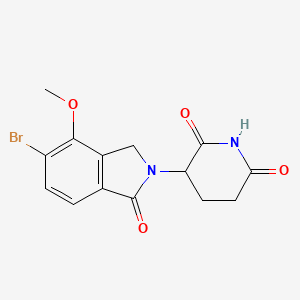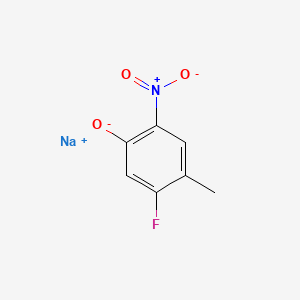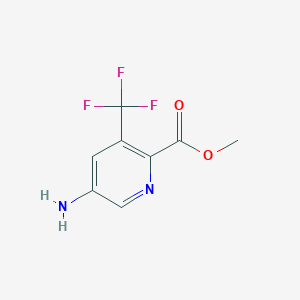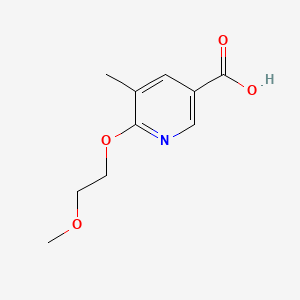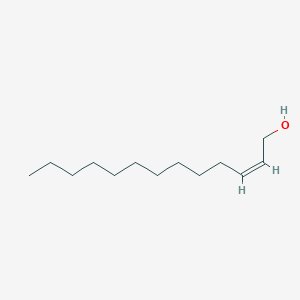
Z-2-Tridecen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-2-Tridecen-1-ol: is an organic compound with the molecular formula C13H26O . It is a type of unsaturated alcohol, specifically a long-chain alkenol, characterized by the presence of a double bond at the second carbon atom and a hydroxyl group at the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation: One common method for synthesizing Z-2-Tridecen-1-ol involves the hydroformylation of 1-dodecene, followed by hydrogenation. This process typically requires a rhodium or cobalt catalyst and operates under high pressure and temperature conditions.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone, followed by hydrolysis to yield the desired alcohol
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroformylation processes due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-2-Tridecen-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. .
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3), and other halogenating agents
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides
Scientific Research Applications
Chemistry:
- Z-2-Tridecen-1-ol is used as an intermediate in the synthesis of various organic compounds, including fragrances and pheromones .
Biology:
- The compound has been studied for its role in insect communication, particularly as a pheromone component in certain species .
Medicine:
- Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines .
Industry:
Mechanism of Action
The mechanism of action of Z-2-Tridecen-1-ol involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to bind to M-phase inducer phosphatases 1 and 2 (CDC 25A and B), inhibiting their activity and thereby affecting cell cycle progression . This interaction disrupts the normal function of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
E-2-Tridecen-1-ol: The trans isomer of Z-2-Tridecen-1-ol, differing in the configuration around the double bond.
1-Tridecanol: A saturated alcohol with no double bonds.
2-Decen-1-ol: A shorter-chain unsaturated alcohol with a double bond at the second carbon
Uniqueness:
- This compound is unique due to its specific configuration (cis) and chain length, which confer distinct chemical and biological properties. Its role as a pheromone component and its potential anticancer activity are notable features that distinguish it from similar compounds .
Properties
CAS No. |
74962-99-5 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
(Z)-tridec-2-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3/b12-11- |
InChI Key |
VPYJHNADOJDSGU-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\CO |
Canonical SMILES |
CCCCCCCCCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
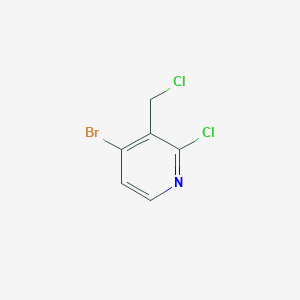
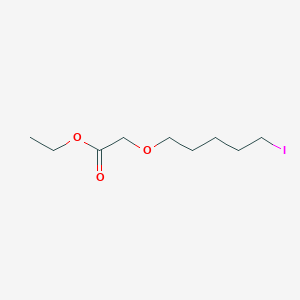
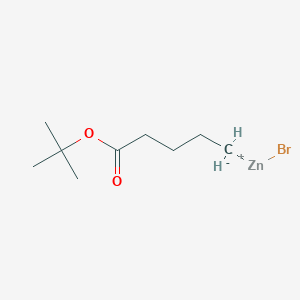
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
